molecular formula C7H12N2S B1281862 4-(Butan-2-yl)-1,3-thiazol-2-amine CAS No. 79932-24-4

4-(Butan-2-yl)-1,3-thiazol-2-amine

Cat. No. B1281862
CAS RN: 79932-24-4
M. Wt: 156.25 g/mol
InChI Key: UZWADJYISZVARR-UHFFFAOYSA-N
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Description

The compound 4-(Butan-2-yl)-1,3-thiazol-2-amine is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazole derivatives and their synthesis, crystal structures, and biological activities, which can be informative for understanding the general class of compounds to which 4-(Butan-2-yl)-1,3-thiazol-2-amine belongs.

Synthesis Analysis

The synthesis of thiazole derivatives is typically achieved through the reaction of various precursors. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involved the reduction of a benzylidene-thiazol-2-amine with sodium borohydride (NaBH4) . Another related compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, was synthesized by reacting a thiazol-2-amine with 2,4-dichlorobenzaldehyde . Similarly, the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives involved multiple steps starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, proceeding through the formation of Schiff bases, and finally yielding thiazolidinone derivatives . These methods suggest that the synthesis of 4-(Butan-2-yl)-1,3-thiazol-2-amine would likely involve a sequence of reactions starting from appropriate precursors, potentially involving the formation of Schiff bases and subsequent reduction or cyclization steps.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and cell parameters. For example, the crystal structure of the compound mentioned in paper was determined to be monoclinic with specific cell parameters and space group P21/c. The compound in paper crystallized in the triclinic system with space group P1. These studies highlight the diverse crystallographic possibilities for thiazole derivatives and suggest that 4-(Butan-2-yl)-1,3-thiazol-2-amine could also exhibit a unique crystal structure that could be determined using similar techniques.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including the formation of hydrogen bonds and other intermolecular interactions that stabilize their three-dimensional network structures . The presence of functional groups such as amine and thiazole rings can also facilitate reactions with other chemical entities, potentially leading to the formation of Schiff bases or other derivatives, as seen in the synthesis of thiazolidinone derivatives . These reactions are crucial for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The density, molecular weight, and refractive index are some of the properties that can be determined experimentally. For instance, the compound in paper has a density of 1.949 Mg/m3 and a molecular weight of 599.22, while the compound in paper has a density of 1.484 g/cm3 and a molecular weight of 380.29. These properties are essential for understanding the behavior of these compounds in different environments and can be used to predict the properties of 4-(Butan-2-yl)-1,3-thiazol-2-amine.

Scientific Research Applications

  • Enantiopure (S)-butan-2-yl N-(4-x-phenyl)thio-carbamates

    • Application Summary : This research is part of an undergraduate study into creating new chiral model compounds by reacting a chiral moiety with another molecule to combine specific features of both .
    • Methods of Application : Isothiocyanates were reacted with (S)-2-butanol to form thiocarbamates .
    • Results : The structures of the compounds were determined and confirmed the absence of inversion symmetry. The structures display N—H S hydrogen bonds, resulting in R2 2(8) hydrogen-bonded ring synthons connecting the two independent molecules .
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    • Application Summary : These compounds were designed and synthesized for potential use as antimicrobial agents .
    • Methods of Application : The compounds were synthesized and characterized through various spectroscopic techniques .
    • Results : The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • 1,4-Butynediol

    • Application Summary : 1,4-Butynediol is a commercially significant compound in its own right and as a precursor to other products .
    • Methods of Application : It can be produced in the Reppe synthesis, where formaldehyde and acetylene are the reactants .
    • Results : It is a precursor to 1,4-butanediol and 2-butene-1,4-diol by hydrogenation. It is also used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes. It is the major raw material used in the synthesis of vitamin B6 .
  • (butan-2-yl)[(4-chlorophenyl)methyl]amine

    • Application Summary : This compound is available for purchase and could be used in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular reaction or process in which this compound is used .
    • Results : The results would also depend on the specific application .
  • 1,4-Butynediol

    • Application Summary : 1,4-Butynediol is a commercially significant compound in its own right and as a precursor to other products .
    • Methods of Application : It can be produced in the Reppe synthesis, where formaldehyde and acetylene are the reactants .
    • Results : It is a precursor to 1,4-butanediol and 2-butene-1,4-diol by hydrogenation. It is also used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes. It is the major raw material used in the synthesis of vitamin B6 .
  • (butan-2-yl)[(4-chlorophenyl)methyl]amine

    • Application Summary : This compound is available for purchase and could be used in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular reaction or process in which this compound is used .
    • Results : The results would also depend on the specific application .

Safety And Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. Generally, handling of organic compounds should be done with appropriate safety measures, including use of personal protective equipment and proper ventilation .

Future Directions

The study of thiazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve exploration of its potential biological activity, or its use in the synthesis of more complex molecules .

properties

IUPAC Name

4-butan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWADJYISZVARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300371
Record name 4-(1-Methylpropyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butan-2-yl)-1,3-thiazol-2-amine

CAS RN

79932-24-4
Record name 4-(1-Methylpropyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79932-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpropyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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